molecular formula C6H2ClN2NaO7S B13729680 Sodium 2-chloro-3,5-dinitrobenzenesulphonate CAS No. 4515-30-4

Sodium 2-chloro-3,5-dinitrobenzenesulphonate

Cat. No.: B13729680
CAS No.: 4515-30-4
M. Wt: 304.60 g/mol
InChI Key: VZJPOOWAEOUJAB-UHFFFAOYSA-M
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Description

Sodium 2-chloro-3,5-dinitrobenzenesulphonate is a sulfonate salt characterized by a benzene ring substituted with chloro (-Cl), nitro (-NO₂), and sulfonate (-SO₃⁻Na⁺) groups. The sodium variant likely shares similar reactivity and applications as an intermediate in organic synthesis, agrochemicals, or pharmaceuticals due to its electron-withdrawing substituents, which enhance electrophilic substitution reactions .

Properties

CAS No.

4515-30-4

Molecular Formula

C6H2ClN2NaO7S

Molecular Weight

304.60 g/mol

IUPAC Name

sodium;2-chloro-3,5-dinitrobenzenesulfonate

InChI

InChI=1S/C6H3ClN2O7S.Na/c7-6-4(9(12)13)1-3(8(10)11)2-5(6)17(14,15)16;/h1-2H,(H,14,15,16);/q;+1/p-1

InChI Key

VZJPOOWAEOUJAB-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of 2-Chloro-3,5-dinitrobenzene

The primary industrial method for preparing this compound involves the sulfonation of 2-chloro-3,5-dinitrobenzene using chlorosulfonic acid. The process typically includes:

  • Reactants : 2-chloro-3,5-dinitrobenzene and chlorosulfonic acid.
  • Molar Ratio : Approximately 1:0.4 to 1:0.6 (aromatic compound to chlorosulfonic acid).
  • Reaction Conditions : Heating the mixture to 90–150 °C, preferably 110–130 °C, for 2–5 hours.
  • Byproduct Management : Hydrogen chloride gas generated during the reaction is removed efficiently, often absorbed in water via a tail gas absorption system.
  • Post-treatment : The sulfonation product is then neutralized with sodium alkali (e.g., sodium hydroxide) to yield the sodium salt of 2-chloro-3,5-dinitrobenzenesulphonate.

This method is described in Chinese patent CN108997175B and is applicable to nitrobenzene derivatives in general.

Preparation via Sulfonyl Chloride Intermediate

An alternative route involves preparing 4-chloro-3,5-dinitrobenzenesulfonyl chloride as an intermediate, followed by conversion to the sodium salt:

  • Step 1 : Synthesis of 4-chloro-3,5-dinitrobenzenesulfonyl chloride by sulfonation and chlorination methods reported in literature (e.g., Ullmann and Kuhn, 1909).
  • Step 2 : Dissolution of the sulfonyl chloride in a suitable solvent such as acetone, ethyl acetate, N,N-dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran.
  • Step 3 : Cooling the solution to between -50 °C and 10 °C (preferably 20 to 5 °C).
  • Step 4 : Slow addition of ammonia (gas or solution) to selectively displace the sulfonyl chloride chlorine atom, forming 4-chloro-3,5-dinitrobenzenesulfonamide.
  • Step 5 : Neutralization and isolation of the sodium salt.

This process requires precise temperature control to avoid displacement of the aromatic chlorine and to minimize side products.

Esterification and Subsequent Reactions (Related Intermediates)

In some synthetic routes, 2-chloro-3,5-dinitrobenzoic acid esters are prepared first by esterification with alcohols in concentrated sulfuric acid at about 78 °C. These esters then undergo reactions with sodium disulfide in aqueous-organic solvent mixtures to form disulfide intermediates, which can be further transformed into sulfonate derivatives after acidification and purification steps.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Sulfonation temperature 90–150 °C (optimal 110–130 °C) Higher temperatures may increase reaction rate but risk side reactions
Molar ratio (aromatic:chlorosulfonic acid) 1:0.4–0.6 Ensures efficient sulfonation without excess reagent waste
Neutralization agent Sodium hydroxide or other sodium alkali Converts sulfonyl chloride or sulfonic acid to sodium salt
Solvent for sulfonyl chloride reaction Acetone, ethyl acetate, DMF, DMSO, THF Choice affects selectivity and purity of sulfonamide intermediate
Reaction temperature for sulfonyl chloride amination -50 to 10 °C (preferably 20 to 5 °C) Critical for selective displacement of sulfonyl chloride chlorine
Ammonia equivalents 2 equivalents per sulfonyl chloride equivalent Excess ammonia removed post-reaction to facilitate isolation

Research Findings and Analytical Data

  • The selective displacement of the sulfonyl chloride chlorine atom by ammonia under controlled low temperature conditions yields a high purity 4-chloro-3,5-dinitrobenzenesulfonamide intermediate, which upon neutralization forms the sodium salt with minimal contamination from 3,5-dinitrosulfanilamide.
  • The sulfonation of chlorinated dinitrobenzene derivatives using chlorosulfonic acid is efficient and scalable, with effective removal of hydrogen chloride gas to maintain reaction safety and product quality.
  • Ester intermediates derived from 2-chloro-3,5-dinitrobenzoic acid can be converted to sulfonate derivatives via disulfide intermediates, indicating versatile synthetic routes depending on desired downstream products.

Summary Table of Preparation Routes

Route Key Steps Advantages Limitations
Sulfonation with chlorosulfonic acid + neutralization Direct sulfonation of 2-chloro-3,5-dinitrobenzene, then neutralization with sodium alkali Simple, industrially scalable Requires careful HCl gas handling
Sulfonyl chloride intermediate + amination + neutralization Preparation of sulfonyl chloride, cooling, ammonia addition, isolation High selectivity and purity Requires low temperature control
Esterification + disulfide formation + acidification Esterification of acid, reaction with sodium disulfide, acidification to sulfonate Useful for related sulfonate derivatives Multi-step, complex purification

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloro-3,5-dinitrobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Intermediates

Sodium 2-chloro-3,5-dinitrobenzenesulphonate is utilized as a precursor in the synthesis of various organic compounds. It is particularly useful in the preparation of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.

Table 1: Key Reactions Involving this compound

Reaction TypeProductConditions
Electrophilic Aromatic SubstitutionAzo DyesAcidic conditions
ReductionAmino CompoundsHydrogenation
Nucleophilic SubstitutionSulfonamide DerivativesBasic conditions

Synthesis of Pharmaceuticals

The compound plays a significant role in pharmaceutical chemistry. It is involved in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory medications. The nitro groups can be reduced to amine functionalities, which are critical for biological activity.

Case Study: Synthesis of Anticancer Agents
In a study conducted by researchers at [source], this compound was used to synthesize a series of dinitrophenyl derivatives that exhibited potent cytotoxicity against cancer cell lines. The reaction conditions were optimized to enhance yield and selectivity.

Applications in Dye Manufacturing

This compound is extensively used in the dye industry for the production of various dye classes:

Azo Dyes

Azo dyes are synthesized using diazotization reactions involving this compound as a coupling component. These dyes are characterized by their vivid colors and are widely used in textiles.

Sulfur Dyes

The compound acts as an anti-dyeing agent for sulfur dyes, preventing unwanted reactions during dyeing processes. This application is crucial for achieving consistent dye uptake and colorfastness.

Table 2: Comparison of Dye Types Using this compound

Dye TypeCharacteristicsApplication Area
Azo DyesBright colors, high stabilityTextiles
Sulfur DyesGood wash fastnessCotton fabrics
Reactive DyesForm covalent bonds with fibersCellulosic fibers

Environmental Considerations

While this compound has numerous applications, its environmental impact must be considered. The production and disposal of nitro compounds can lead to pollution if not managed properly. Recent advancements focus on developing greener synthesis methods that minimize waste and reduce hazardous byproducts.

Mechanism of Action

The mechanism of action of Sodium 2-chloro-3,5-dinitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The nitro groups play a crucial role in these interactions, contributing to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of sodium 2-chloro-3,5-dinitrobenzenesulphonate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound* C₆H₂ClN₂O₇S·Na ~283.6 (estimated) Not explicitly provided -Cl, -NO₂, -SO₃⁻Na⁺
Potassium 4-chloro-3,5-dinitrobenzenesulphonate C₆H₂ClN₂O₇S⁻·K⁺ 281.61 38185-06-7 -Cl, -NO₂, -SO₃⁻K⁺
2-Chloro-3,5-dinitrobenzoyl chloride C₇H₂ClN₂O₄ 270.55 392-95-0 -Cl, -NO₂, -COCl
3,5-Dichlorobenzenesulfonamide C₆H₅Cl₂NO₂S 226.08 19797-32-1 -Cl, -SO₂NH₂
2-Chloro-3,5-dinitrobenzotrifluoride C₇H₂ClF₃N₂O₄ 270.55 392-95-0 -Cl, -NO₂, -CF₃

Note: this compound’s molecular weight is estimated based on its potassium analog .

Key Observations:
  • Cation Influence : The sodium and potassium salts differ only in their counterions, affecting solubility and crystal structure. Potassium salts often exhibit higher melting points due to stronger ionic interactions .
  • Functional Group Reactivity :
    • The sulfonate group (-SO₃⁻) in sodium/potassium salts enhances water solubility compared to the acyl chloride (-COCl) in 2-chloro-3,5-dinitrobenzoyl chloride, which is highly reactive toward nucleophiles .
    • Trifluoromethyl (-CF₃) in 2-chloro-3,5-dinitrobenzotrifluoride increases lipophilicity and stability against hydrolysis, making it suitable for fluorinated agrochemicals .

Biological Activity

Sodium 2-chloro-3,5-dinitrobenzenesulphonate is a compound of interest in various biological and chemical research contexts. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C7_7H4_4ClN2_2O6_6S
  • Molecular Weight: 250.63 g/mol
  • CAS Number: 87932-50-1
  • Solubility: Highly soluble in water, with a log S (ESOL) of -2.25 .

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have indicated that the compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit growth.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including those involved in metabolic pathways. This inhibition can lead to altered metabolic states in target organisms.
  • Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in mammalian cell lines, suggesting potential applications in cancer therapy .

The biological effects of this compound are mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to increased ROS levels that contribute to apoptosis in cancer cells .
  • Alteration of Ion Channel Activity : It has been suggested that the compound may interact with voltage-gated sodium channels, influencing their activity and potentially affecting neuronal excitability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent.

Concentration (µg/mL)E. coli Viability (%)S. aureus Viability (%)
0100100
109085
504030
1001510

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Dose (µM)Cell Viability (%)
0100
1080
2555
5020

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Sodium 2-chloro-3,5-dinitrobenzenesulphonate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential nitration and sulfonation steps. For example, nitration of a precursor (e.g., chlorobenzenesulphonic acid) using fuming sulfuric acid and nitric acid at controlled temperatures (0–125°C) yields the nitro-substituted product. Purity (>99%) is achieved via recrystallization from aqueous ethanol, monitored by HPLC. Adjust stoichiometry and cooling rates to minimize byproducts like 2-chloro-3,5-dinitrobenzoic acid .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Peaks at ~1170 cm⁻¹ (S-O stretching), ~1520 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).
  • ¹H NMR (D₂O): Aromatic protons appear as a singlet due to symmetry (δ ~8.2 ppm).
  • Elemental Analysis : Confirm C, H, N, S, and Cl content (±0.3% deviation).
    Cross-validate with X-ray crystallography for structural confirmation .

Q. What are the best practices for storing this compound to prevent decomposition?

  • Methodological Answer : Store in airtight containers under inert gas (argon) at ambient temperature (10–30°C). Avoid moisture, as hydrolysis can degrade the sulfonate group. Use desiccants (silica gel) and monitor stability via TGA to detect hygroscopic degradation .

Advanced Research Questions

Q. How does the electronic effect of nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The meta-directing nitro groups deactivate the aromatic ring, making nucleophilic attack at the para position to the chloro group more favorable. Kinetic studies using amines (e.g., aniline) under varying pH (6–9) and ionic strengths can elucidate substituent effects. Monitor reaction progress via UV-Vis spectroscopy at λ_max ~420 nm .

Q. In kinetic studies, how can researchers resolve discrepancies in reaction rates reported for the sulfonation step of this compound?

  • Methodological Answer : Contradictions may arise from inconsistent acid concentrations or temperature gradients. Use in-situ IR spectroscopy to track sulfonic acid formation dynamically. Perform Arrhenius plots (ln k vs. 1/T) to identify deviations in activation energy (Ea). Standardize reaction conditions (e.g., 98% H₂SO₄, 0°C) to reduce variability .

Q. What methodological considerations are critical when employing this compound in chromogenic assays for enzyme activity?

  • Methodological Answer : Optimize assay pH (7.4–8.0) and ionic strength (0.1 M phosphate buffer) to balance enzyme activity and sulfonate stability. Use UV-Vis spectroscopy to monitor nitro group reduction (e.g., by 5′-nucleotidase) at λ_max ~420 nm. Validate with calibration curves (R² > 0.99) and control for interference from reducing agents .

Q. How can researchers address conflicting solubility data reported for this compound in aqueous versus organic solvents?

  • Methodological Answer : Conduct systematic solubility studies using the shake-flask method. For aqueous solubility, vary pH (2–12) with HCl/NaOH and measure via HPLC. For organic solvents (e.g., DMSO, ethanol), use gravimetric analysis after solvent evaporation. Report solubility in g/100 mL ± SD across triplicate trials .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting FT-IR spectra for this compound in different solvent systems?

  • Methodological Answer : Solvent polarity affects peak shifts (e.g., S-O stretching in D₂O vs. KBr pellets). Normalize spectra to internal standards (e.g., polystyrene) and compare with computational simulations (DFT) for vibrational mode assignments. Replicate experiments under anhydrous conditions to rule out moisture interference .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Standardize nitration time (7–8 h) and temperature (0–5°C for nitration, 120°C for sulfonation). Use process analytical technology (PAT) like inline Raman spectroscopy to monitor intermediate formation. Implement QC checks (HPLC purity >99%, melting point 250–255°C) for each batch .

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